3,5-Dimethylfuran-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3,5-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H2,8,9) |
InChI Key |
BSVKHYOCCDWNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N)C |
Origin of Product |
United States |
Contextualization Within Furan Chemistry Research
The furan (B31954) ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a multitude of natural products and synthetic compounds. Its electron-rich nature and ability to participate in various chemical reactions make it a valuable building block in organic synthesis. Researchers frequently modify the furan nucleus with different substituents to modulate the electronic properties, steric profile, and ultimately, the biological activity of the resulting molecules. The introduction of methyl groups, as seen in 3,5-Dimethylfuran-2-carboxamide, and a carboxamide group at the 2-position are common strategies to fine-tune these characteristics for specific applications in medicinal chemistry and materials science. The precursor, 3,5-Dimethylfuran-2-carboxylic acid (CAS 34297-68-2), is a known chemical entity, providing a direct synthetic route to the titular amide through standard amide bond formation reactions. biosynth.comsigmaaldrich.comfluorochem.co.ukscbt.comthsci.com
Academic Significance of the Furan 2 Carboxamide Scaffold
The furan-2-carboxamide moiety is a well-established and privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. researchgate.net This structural framework is prized for the dual nature of the carboxamide group, which can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen), enabling strong and specific interactions with biological targets like enzymes and receptors. clockss.org
Research has demonstrated that derivatives based on the furan-2-carboxamide core exhibit a wide spectrum of pharmacological activities. These activities are often tuned by the nature of the substituents on the furan (B31954) ring and the amide nitrogen. For instance, various N-substituted furan-2-carboxamides have been synthesized and evaluated for their potential as therapeutic agents, leading to the discovery of compounds with significant biological effects.
Table 1: Investigated Biological Activities of Furan-2-Carboxamide Derivatives
| Derivative Class | Investigated Activity | Key Findings |
|---|---|---|
| 2,5-dimethylfuran-3-carboxamides | Anticancer (IDO1 Inhibition) | A novel series was developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov |
| Heteroaromatic-based benzenesulfonamides | Antiviral (H5N1 Influenza) | Furan-carboxamide analogues showed that the heteroaromatic group and a sulfur atom were crucial for inhibiting the H5N1 virus. nih.gov |
| N-substituted indole-3-carboxamides | Antioxidant | Certain halogenated derivatives demonstrated very high inhibition of superoxide (B77818) anion formation. tandfonline.com |
These examples underscore the versatility of the furan-carboxamide scaffold as a template for designing new drugs. The specific substitution pattern of 3,5-Dimethylfuran-2-carboxamide suggests it could be a candidate for similar biological screening programs.
Overview of Research Trajectories for Dimethylfuran Systems
Established Synthetic Routes to Furan Carboxamides
Traditional methods for synthesizing furan carboxamides primarily rely on well-established organic reactions, including amide bond formation from carboxylic acids and their derivatives, and the construction of the furan ring itself.
Amide Bond Formation Strategies
The most common approach to synthesizing furan carboxamides involves the formation of an amide bond between a furan-2-carboxylic acid derivative and an amine. This can be achieved through several methods:
Activation of Carboxylic Acids: Furan-2-carboxylic acids are frequently activated to facilitate the reaction with an amine. Common activating agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) nih.gov, N,N'-dicyclohexylcarbodiimide (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net For example, furan-2-carboxylic acid can be treated with CDI in tetrahydrofuran (B95107) (THF) to form a reactive intermediate, which then reacts with an amine to yield the corresponding furan-2-carboxamide. nih.gov
From Acyl Chlorides: An alternative is the use of furan-2-carbonyl chloride, which readily reacts with amines, often in the presence of a base like triethylamine (B128534), to form the amide bond. mdpi.commdpi.com This method is efficient and generally provides high yields.
Enzymatic Strategies: Biocatalysis offers a green alternative for amide bond formation. Enzymes can catalyze the coupling of a carboxylic acid and an amine, often with high selectivity and under mild conditions. nih.gov
Table 1: Comparison of Amide Bond Formation Strategies
| Method | Activating Agent/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carboxylic Acid Activation | CDI, DCC, EDC nih.govresearchgate.net | THF, 45°C | Versatile, good yields | Requires stoichiometric activating agent |
| Acyl Chloride | Furan-2-carbonyl chloride | Dichloromethane, Triethylamine | High yields, fast reaction | Acyl chloride can be moisture sensitive |
| Enzymatic | Lipases, etc. nih.gov | Aqueous media, mild temp. | Environmentally friendly, high selectivity | Enzyme cost and stability can be a factor |
Furan Heterocycle Construction Approaches
In some synthetic strategies, the furan ring itself is constructed as a key step in forming the desired carboxamide. One such method involves a palladium-catalyzed tandem nucleopalladation and isocyanate insertion. acs.org This approach allows for the synthesis of highly substituted furan-3-carboxamides from readily available 3-alkyne-1,2-diols. The reaction proceeds through a proposed 6-membered oxaaminopalladacycle intermediate. acs.org Another approach involves the Rh-catalyzed [3+2] annulation of a 4-exo-dig carbocyclization process to construct furan-fused cyclobutanone (B123998) scaffolds. springernature.com
Synthesis via Carboxylic Acid Intermediates
The synthesis of furan carboxamides often proceeds through a furan carboxylic acid intermediate. For instance, furan-2-carboxylic acid can be prepared by contacting carbamoyl (B1232498) chloride and furan. google.com This carboxylic acid can then be converted to the corresponding carboxamide using the amide bond formation strategies described above. For example, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were synthesized and evaluated for their biological activity, highlighting the importance of the carboxylic acid intermediate in accessing a range of carboxamide analogs. nih.gov
Novel Synthetic Methodologies for Furan Carboxamide Derivatives
More recent research has focused on developing novel and more efficient methods for the synthesis of furan carboxamides, often employing advanced catalytic systems and alternative energy sources.
Tandem Nucleopalladation and Isocyanate Insertion
A notable advancement in the synthesis of substituted furan-3-carboxamides is a palladium-catalyzed reaction that combines nucleopalladation with isocyanate insertion. acs.org This method utilizes readily available 3-alkyne-1,2-diols and an isocyanate as the amido source. The proposed mechanism involves the activation of the alkyne by PdCl2, followed by nucleopalladation to form a palladium complex. This intermediate then undergoes isocyanate insertion, leading to the formation of a 6-membered oxaaminopalladacycle, which upon elimination of water and regeneration of the catalyst, yields the furan-3-carboxamide. acs.org This approach offers a new and efficient route to highly substituted furan amides. acs.org
Ultrasound-Mediated Synthesis Protocols
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. A study has reported the ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides. nih.govresearcher.life This one-pot, three-component reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes in an ethanol-water solvent system using p-TSA as a catalyst at room temperature provides the desired products in high yields. nih.gov The use of ultrasound offers a simple and efficient alternative to conventional heating methods. nih.gov
Table 2: Summary of Novel Synthetic Methodologies
| Methodology | Key Features | Starting Materials | Products | Reference |
|---|---|---|---|---|
| Tandem Nucleopalladation and Isocyanate Insertion | Palladium-catalyzed, forms substituted furan-3-carboxamides | 3-Alkyne-1,2-diols, Isocyanates | Furan-3-carboxamides | acs.org |
| Ultrasound-Mediated Synthesis | One-pot, three-component reaction, high yields, short reaction times | Isatoic anhydride, 2-Furoic hydrazide, Substituted salicylaldehydes | 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides | nih.gov |
Microwave-Assisted Synthesis of Furan-Containing Amides
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient preparation of various organic compounds, including furan-containing amides. organic-chemistry.orgbohrium.com This method often leads to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. organic-chemistry.orgbohrium.comekb.eg
A notable application of microwave irradiation is in the Paal-Knorr condensation of 1,4-diketones to yield furans, which can be further functionalized to amides. organic-chemistry.org This approach offers a versatile and efficient route to polysubstituted furans. organic-chemistry.org For instance, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide has been successfully achieved using 2-furoic acid and furfurylamine (B118560) in a microwave reactor with coupling reagents like DMT/NMM/TsO− or EDC, resulting in good to very good yields. researchgate.net Similarly, microwave assistance has been instrumental in the synthesis of various furan derivatives, including those with potential biological activities. bohrium.comekb.eg
The benefits of microwave-assisted synthesis are also evident in the amination of furfural (B47365). researchgate.net Under catalyst-free conditions, microwave irradiation facilitates the reaction of furfural with formamide (B127407) to produce formyl species, which are then hydrogenated to the corresponding amine precursors. researchgate.net This highlights the ability of microwaves to accelerate C-N bond formation. researchgate.net
Furthermore, microwave irradiation has been employed in the synthesis of trialkyl furan-2,3,4-tricarboxylates from diacyl stabilized sulfonium (B1226848) ylides, where conventional heating at 80°C failed to produce the desired products. rsc.org By increasing the temperature to 160°C under microwave conditions, the desired tricarboxylates were obtained in moderate to good yields. rsc.org This demonstrates the potential of microwave heating to overcome activation energy barriers in challenging reactions.
The following table summarizes examples of microwave-assisted synthesis of furan-containing compounds.
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| 2-Furoic acid, Furfurylamine | N-(Furan-2-ylmethyl)furan-2-carboxamide | DMT/NMM/TsO− or EDC, Microwave | Good to Very Good | researchgate.net |
| 1,4-Diketones | Furans | Microwave-assisted Paal-Knorr condensation | Good | organic-chemistry.org |
| Diacyl stabilized sulfonium ylides, Acetylenic esters | Trialkyl furan-2,3,4-tricarboxylates | 160°C, Microwave | 48-75% | rsc.org |
| Furfural, Formamide | Formyl species | Catalyst-free, Microwave | - | researchgate.net |
Optimization of Reaction Conditions in Furan Carboxamide Synthesis
The efficiency and selectivity of furan carboxamide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalysts and reagents, the solvent system, and the temperature and time profile of the reaction. mdpi.comresearchgate.netacs.org
Influence of Catalysts and Reagents
The selection of an appropriate catalyst is crucial for the successful synthesis of furan carboxamides. bohrium.com Various catalysts have been explored, including those based on palladium, silver, and ruthenium. mdpi.comresearchgate.netbohrium.com
In the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst, achieving a 94% yield. mdpi.comresearchgate.net Other palladium catalysts like Pd(OAc)₂ and Pd(acac)₂ resulted in lower yields and required longer reaction times. mdpi.comresearchgate.net The choice of base and oxidant also plays a significant role, with K₂CO₃ as the base and CuCl₂ as the oxidant proving to be optimal in this particular synthesis. mdpi.comresearchgate.net
Silver catalysts, such as AgBF₄ and [(i-Pr)Au(NTf₂)], have also been utilized in the synthesis of furan carboxamides. bohrium.com For instance, Ag(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with 8-methylquinoline (B175542) N-oxide have been shown to produce 2-substituted furan-4-carboxamides. organic-chemistry.orgnih.gov
The use of specific reagents can also direct the course of the reaction. For example, in the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, coupling reagents like DMT/NMM/TsO− and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) were found to be effective. researchgate.net
The table below illustrates the impact of different catalysts on the yield of a functionalized furan. mdpi.comresearchgate.net
| Catalyst | Yield (%) | Reaction Time (h) |
| PdCl₂(CH₃CN)₂ | 94 | 2 |
| Pd(OAc)₂ | 80 | 6 |
| Pd(acac)₂ | 63 | 6 |
Role of Solvent Systems (e.g., DMF, ethanol)
The solvent system is another critical factor that can significantly influence the outcome of a furan carboxamide synthesis. organic-chemistry.orgrsc.orgmdpi.comresearchgate.netmdpi.commdpi.com Solvents can affect reaction rates, selectivity, and the stability of intermediates. rsc.org
In the palladium-catalyzed synthesis of functionalized furans, dioxane was identified as the optimal solvent. mdpi.comresearchgate.net Other solvents may lead to different outcomes; for instance, in the regiospecific synthesis of polysubstituted furans, dimethyl sulfoxide (B87167) (DMSO) was used to achieve specific regioselectivity. rsc.org It was noted that the solvent and temperature can have a profound effect on the reaction pathways, leading to the selective formation of different furan derivatives. rsc.org
N,N-Dimethylformamide (DMF) is a commonly used polar aprotic solvent in organic synthesis and can play multiple roles beyond just being a solvent, including acting as a reagent, catalyst, or stabilizer. nih.gov In the context of furan synthesis, the choice between protic solvents like ethanol and aprotic solvents can be significant. For example, in the dehydration of D-fructose to furan derivatives, it was observed that smaller protic solvents like methanol (B129727) and ethanol had a stronger inhibitory effect on the reaction compared to polar aprotic solvents like DMF and DMSO. uliege.be This was attributed to the better solvation of halide anions by protic solvents, which can "shield" them and reduce their interaction with the monosaccharides. uliege.be
In some microwave-assisted syntheses, the reactions are carried out under solvent-free conditions, which offers an environmentally friendly alternative. ekb.eg
Temperature and Time Profile Optimization
Optimizing the reaction temperature and duration is essential for maximizing the yield and minimizing the formation of by-products. researchgate.netresearchgate.netacs.org
In the palladium-catalyzed one-pot synthesis of functionalized furans, the optimal conditions were found to be heating at 80°C for 2 hours. mdpi.comresearchgate.net Adjusting these parameters can significantly impact the efficiency of the synthesis. mdpi.comresearchgate.net
For microwave-assisted reactions, temperature and time are also critical. In the amination of furfural, for example, increasing the reaction temperature from 160°C to 180°C under microwave irradiation led to an increased yield of N,N'-(furan-2-ylmethylene)diformamide. researchgate.net Similarly, in the synthesis of trialkyl furan-2,3,4-tricarboxylates, increasing the temperature from 80°C to 160°C under microwave irradiation was necessary to obtain the desired products. rsc.org However, extending the reaction time does not always lead to improved yields; in one instance, extending the reaction time had no significant effect on the product yield. rsc.org
The following table shows the effect of temperature on the yield of a furan derivative. researchgate.net
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 160 | 10 | 3 |
| 180 | - | Increased |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,5-Dimethylfuran-2-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d6) would be expected to show distinct signals corresponding to the different types of protons present.
Expected ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Amide Protons (-CONH₂) | ~7.0-8.0 | Broad Singlet | 2H |
| Furan Ring Proton | ~6.0-6.5 | Singlet | 1H |
| Methyl Protons (C3-CH₃) | ~2.1-2.3 | Singlet | 3H |
| Methyl Protons (C5-CH₃) | ~2.1-2.3 | Singlet | 3H |
This is an illustrative table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | ~165-170 |
| Furan Ring Carbon (C2) | ~140-150 |
| Furan Ring Carbon (C3) | ~110-120 |
| Furan Ring Carbon (C4) | ~105-115 |
| Furan Ring Carbon (C5) | ~145-155 |
| Methyl Carbon (C3-CH₃) | ~10-15 |
| Methyl Carbon (C5-CH₃) | ~10-15 |
This is an illustrative table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to further resolve the structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show no cross-peaks as all proton signals are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. This technique would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart. nih.gov This is particularly useful for identifying the connectivity across the furan ring and the carboxamide group. For instance, the amide protons would show correlations to the carbonyl carbon (C=O) and the C2 carbon of the furan ring. The methyl protons would show correlations to the C3 and C5 carbons of the furan ring, respectively.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amide N-H | Stretching | ~3400-3200 (often two bands for -NH₂) |
| C-H (in methyl and furan ring) | Stretching | ~3100-2850 |
| Carbonyl C=O (in amide) | Stretching | ~1680-1630 |
| C=C (in furan ring) | Stretching | ~1600-1475 |
| C-N (in amide) | Stretching | ~1400-1000 |
This is an illustrative table based on typical absorption frequencies. Actual experimental values may vary.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. st-andrews.ac.uk It is used to determine the molecular weight of this compound with high accuracy and to obtain information about its structure through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound by measuring its monoisotopic mass. For this compound (C₇H₉NO₂), the expected exact mass would be calculated.
Expected Fragmentation Pattern:
In the mass spectrometer, the ionized molecule (molecular ion) can break apart into smaller fragments. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for amides include the McLafferty rearrangement and cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, one would expect to see fragments corresponding to the loss of the amide group, the methyl groups, and cleavage of the furan ring.
Illustrative Fragmentation Data:
| m/z Value | Possible Fragment Ion |
| 139 | [M]⁺ (Molecular Ion) |
| 124 | [M - CH₃]⁺ |
| 95 | [M - CONH₂]⁺ |
| 67 | [Furan ring fragment]⁺ |
This is an illustrative table. The actual fragmentation pattern can be complex and depends on the ionization method used.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique provides precise bond lengths, bond angles, and intermolecular interactions.
To perform X-ray crystallography, a suitable single crystal of this compound must be grown. iucr.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule.
Crystallographic Data Table for a Hypothetical Crystal of this compound:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 10.2 |
| c (Å) | e.g., 7.8 |
| α (°) | 90 |
| β (°) | e.g., 105.3 |
| γ (°) | 90 |
| Volume (ų) | e.g., 652.1 |
| Z (molecules per unit cell) | 4 |
This is a hypothetical data table. Actual crystallographic data would be obtained from experimental analysis.
The crystal structure would reveal important details about the planarity of the furan ring and the conformation of the carboxamide group. It would also show how the molecules pack in the crystal lattice, including any hydrogen bonding interactions involving the amide group. mdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Furan Carboxamide Derivatives
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the stereochemical analysis of chiral compounds, including derivatives of this compound. The primary chiroptical techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).
Principles of Circular Dichroism
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, is only observed for molecules that lack an improper axis of rotation (a plane of symmetry or a center of inversion). frontiersin.org The resulting CD spectrum is a plot of this difference in absorption (typically expressed as molar ellipticity, [θ]) against wavelength. Positive or negative peaks in the CD spectrum correspond to the electronic transitions of chromophores within the chiral molecular environment.
The sign and magnitude of the Cotton effects are highly dependent on the absolute configuration and the conformation of the molecule. researchgate.net For instance, enantiomers will exhibit mirror-image CD spectra. nih.gov This characteristic makes CD spectroscopy a valuable method for:
Determining the absolute configuration of chiral centers.
Analyzing the conformational preferences of flexible molecules.
Studying intermolecular interactions, such as drug-protein binding.
Application to Chiral Furan Carboxamide Derivatives
While specific chiroptical studies on this compound are not extensively reported in the literature, research on analogous chiral furan derivatives, particularly furanones, provides significant insight into how these techniques can be applied. The furan ring and the carboxamide group both contain chromophores that can give rise to distinct CD signals.
Vibrational Circular Dichroism (VCD) in Furanone Stereochemical Analysis
VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, has proven to be a particularly effective technique for the unambiguous assignment of absolute configurations in chiral furanone derivatives. researchgate.netnih.govacs.org A notable study by Emura et al. focused on the stereochemical analysis of odorous 2-substituted-3(2H)-furanones, which, like this compound, possess a chiral center adjacent to the furan ring. nih.govacs.org
In their research, the absolute configurations of important flavor compounds such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) were determined for the first time. This was achieved by comparing the experimental VCD spectra of the separated enantiomers with the VCD spectra predicted by density functional theory (DFT) calculations for a specific enantiomer. The excellent agreement between the experimental and calculated spectra allowed for a definitive assignment of the (R) and (S) configurations. acs.org
Electronic Circular Dichroism (ECD) of Chiral Amides
The amide group itself is a crucial chromophore for ECD studies. The electronic transitions of the amide bond, specifically the n → π* and π → π* transitions, are sensitive to the chiral environment. nih.govacs.org The sign of the Cotton effect associated with the n → π* transition, in particular, can often be correlated with the local geometry of the amide group. nih.gov For chiral furan carboxamide derivatives, the relative orientation of the furan ring and the amide group, as well as the nature of the substituent on the amide nitrogen, would be expected to significantly influence the ECD spectrum.
Research Findings on Analogous Compounds
The following table summarizes key findings from chiroptical studies on chiral furanone derivatives, which can serve as a model for the potential chiroptical properties of chiral this compound derivatives.
| Compound Name | Technique | Key Findings | Reference |
| (R)-(+)-2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | VCD & Optical Rotation | The (R)-enantiomer exhibits a positive optical rotation. The absolute configuration was definitively assigned by comparing the experimental VCD spectrum with DFT calculations. | acs.org |
| (S)-(-)-2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | VCD & Optical Rotation | The (S)-enantiomer shows a negative optical rotation and a mirror-image VCD spectrum to its (R)-counterpart. | acs.org |
| (R)-(+)-2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) | VCD & Optical Rotation | The (R)-enantiomer displays a positive optical rotation. Its absolute configuration was confirmed through VCD spectroscopy. | acs.org |
| (S)-(-)-2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) | VCD & Optical Rotation | The (S)-enantiomer has a negative optical rotation and its VCD spectrum is the mirror image of the (R)-enantiomer. | acs.org |
These studies demonstrate the power of chiroptical spectroscopy, especially when combined with quantum mechanical calculations, to provide detailed stereochemical information for chiral molecules containing a furan ring system. For a hypothetical chiral derivative of this compound, such as one with a chiral substituent on the amide nitrogen, one would expect to observe distinct Cotton effects in the ECD spectrum arising from the electronic transitions of the furan and amide chromophores. The signs and magnitudes of these effects would be directly related to its absolute configuration. Similarly, VCD spectroscopy could be employed to analyze the vibrational transitions, offering a complementary and robust method for stereochemical assignment.
Mechanistic Studies of 3,5 Dimethylfuran 2 Carboxamide Reactivity
Reaction Pathway Elucidation in Furan (B31954) Carboxamide Transformations
The transformation of furan carboxamides can proceed through various reaction pathways, depending on the reagents and conditions employed. The furan ring itself is a key reactive center, susceptible to both oxidation and participation in cycloaddition reactions.
One of the fundamental transformations involving the furan core is its oxidation to a 1,4-dicarbonyl species. This intermediate is pivotal in the conversion of furans into other heterocyclic or carbocyclic aromatic systems. For instance, the transformation of furan-2-carboxylic acid esters into 3-pyridinols and 2,3-pyridinediols proceeds through the oxidation of the furan ring, followed by an intramolecular condensation. scispace.com This general principle suggests that 3,5-dimethylfuran-2-carboxamide could undergo analogous transformations where the furan moiety is the primary site of reaction.
The formation of the amide bond in furan carboxamides itself is a well-understood transformation. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is an efficient method for synthesizing N-substituted furan-2-carboxamides. mdpi.com For example, the reaction of furan-2-carbonyl chloride with 2,2-diphenylethan-1-amine in the presence of a base like triethylamine (B128534) readily yields the corresponding amide. mdpi.com This highlights the stability of the furan ring under these conditions while the carboxamide linkage is formed.
Furthermore, electrocatalytic transformations offer another avenue for furan derivative reactions. Biomass-derived furan compounds such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) can be converted into a variety of value-added chemicals through electrocatalytic oxidation or reduction. nih.govrsc.org These processes often involve the functional groups attached to the furan ring, but can also lead to ring-opening or other transformations under specific catalytic conditions. nih.gov
Photochemical Degradation Mechanisms of Furan Carboxamides
The environmental persistence of furan carboxamides is largely determined by their susceptibility to photochemical degradation. Studies on model furan carboxamide compounds have revealed that indirect photolysis, mediated by photochemically produced reactive intermediates in sunlit surface waters, is a primary degradation pathway. acs.orgacs.orgnih.gov
Singlet oxygen (¹O₂) is a key reactive species responsible for the photodegradation of many organic micropollutants. acs.orgnih.gov In the case of furan carboxamides, the electron-rich furan ring is particularly susceptible to attack by ¹O₂. acs.org Research has shown that singlet oxygen is the predominant mechanism driving the photodegradation of furan carboxamides. acs.org The reaction involves an irreversible attack of ¹O₂ on the nucleophilic furan moiety. acs.org
The reactivity towards singlet oxygen can be tuned by altering the electron density of the furan ring. For example, the presence of electron-donating methyl groups, as in this compound, is expected to enhance the reactivity towards ¹O₂ compared to unsubstituted furan carboxamides. acs.org The proposed mechanism for ¹O₂-induced degradation of the furan ring typically involves a [4+2] cycloaddition (Diels-Alder type reaction) to form an endoperoxide, which can then undergo further reactions to yield ring-opened products.
A study on the photodegradation of a model furan carboxamide in the presence of Suwannee River fulvic acid (SRFA) as a photosensitizer demonstrated the importance of singlet oxygen. The degradation was significantly inhibited by the addition of DABCO, a known singlet oxygen quencher, and enhanced in D₂O, where the lifetime of ¹O₂ is longer. acs.org
Triplet-excited states of chromophoric dissolved organic matter (³CDOM) are another important class of reactive intermediates in natural waters. acs.orgnih.gov While the furan ring is primarily reactive towards ¹O₂, the anilide portion of furan carboxamides is expected to be susceptible to oxidation by ³CDOM. acs.org This dual-reactivity makes furan carboxamides interesting model compounds to study the competition between these two photochemical degradation pathways. acs.orgacs.org
The proposed mechanism for ³CDOM*-induced degradation involves a one-electron oxidation of the anilide moiety, likely at the amide nitrogen, to form an unstable N-centered radical. acs.org However, studies have shown that while furanilides can react with triplet sensitizers, this pathway often does not lead to significant substrate degradation under steady-state conditions. acs.org This is attributed to efficient repair mechanisms that can regenerate the parent compound from the radical intermediate. acs.orgmcneill-group.org These repair pathways complicate the prediction of environmental half-lives based solely on bimolecular rate constants measured by time-resolved techniques. nih.govmcneill-group.org
Experimental evidence suggests that for furan carboxamides, the singlet oxygen-mediated degradation pathway is more significant than the ³CDOM*-induced pathway. acs.org
Catalytic Reaction Mechanisms Involving Furan Carboxamide Precursors
Catalytic methods play a crucial role in both the synthesis and transformation of furan-based compounds. While direct catalytic studies on this compound are not extensively reported, the reactivity of its precursor moieties, the furan ring and the carboxamide group, are well-documented in various catalytic systems.
The synthesis of acyl furans, which are structurally related to furan carboxamides, can be achieved through the gas-phase cross-ketonization of methyl 2-furoate with carboxylic acids over a zirconia catalyst. rsc.org This reaction proceeds via a proposed "bulk mechanism" where the metal oxide reacts with the carboxylic acid to form carboxylate salts. At high temperatures, these salts decompose, and the resulting fragments recombine to form the ketone product, regenerating the catalyst. rsc.org
Furthermore, the catalytic oxidation of carbohydrates is a significant route to furan chemicals like 5-hydroxymethylfurfuran (HMF) and 2,5-furandicarboxylic acid (FDCA). nih.gov These reactions often employ catalysts with both acidic and metal sites. For instance, the transformation of carbohydrates to FDCA can be a two-step process: acid-catalyzed dehydration to HMF, followed by metal-catalyzed oxidation of HMF. nih.gov These furanic platform molecules can then serve as precursors for a wide range of derivatives, including amides.
Electrocatalysis also presents a promising approach for the conversion of furan compounds. rsc.org The electrocatalytic conversion of HMF and furfural into value-added chemicals is an area of active research, with mechanisms involving controlled oxidation or reduction at the electrode surface. rsc.org The specific reaction pathway and product selectivity are influenced by factors such as the catalyst material, electrolyte pH, and applied potential. rsc.org
The following table provides an overview of catalytic transformations relevant to furan-based precursors.
| Precursor | Catalyst/Method | Product(s) | Reference(s) |
| Methyl 2-furoate and Acetic Acid | ZrO₂, Gas-phase cross-ketonization | Acetyl furan | rsc.org |
| Carbohydrates | Acid and Metal catalysts | 5-Hydroxymethylfurfural (HMF), 2,5-Furandicarboxylic acid (FDCA) | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Electrocatalysis | 2,5-Furandicarboxylic acid (FDCA), and other value-added products | nih.govrsc.org |
| Furfural | Electrocatalysis | Furoic acid, Maleic acid | nih.gov |
Kinetic and Thermodynamic Aspects of Furan Formation and Reactivity
The stability and reactivity of the furan ring in this compound are governed by kinetic and thermodynamic principles. Understanding these aspects is crucial for predicting reaction outcomes and designing synthetic routes.
The formation of the furan ring itself has been the subject of theoretical and computational studies, particularly in the context of food chemistry where furan is a known carcinogen formed during thermal processing. nih.govresearchgate.net Density functional theory (DFT) calculations have been used to probe the reaction pathways for furan formation from precursors like acetaldehyde (B116499) and glycolaldehyde (B1209225). nih.govresearchgate.net These studies reveal complex, multi-step processes with significant activation energy barriers, indicating that high temperatures are necessary for furan formation to be probable. nih.govresearchgate.net For instance, the formation of furan from acetaldehyde and glycolaldehyde is limited by its first step with a calculated Gibbs free energy of activation (ΔG‡₂₅) of 283 kJ mol⁻¹. nih.govresearchgate.net
The reactivity of furans in cycloaddition reactions, such as the Diels-Alder reaction, is a classic example of kinetic versus thermodynamic control. wikipedia.org The reaction of furan with a dienophile can lead to two different stereoisomeric products: an endo adduct and an exo adduct. The endo product is often formed faster (the kinetic product) due to favorable orbital overlap in the transition state, while the exo product is typically more stable (the thermodynamic product) due to reduced steric hindrance. wikipedia.org The reaction conditions, particularly temperature and reaction time, can determine which product predominates. wikipedia.org
The table below summarizes key kinetic and thermodynamic data related to furan formation.
| Reaction | Limiting Factor | ΔG‡₂₅ (kJ mol⁻¹) | Reference(s) |
| Furan formation from acetaldehyde and glycolaldehyde | First step of a multi-step process | 283 | nih.govresearchgate.net |
| Furan formation from aldotetrose | Second step of the transformation | 327.61 | nih.govresearchgate.net |
These data highlight the energy requirements for the formation of the furan core and provide a basis for understanding its stability. The principles of kinetic and thermodynamic control are fundamental to predicting the outcome of reactions involving the furan ring of this compound.
Computational and Theoretical Investigations of 3,5 Dimethylfuran 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic architecture of 3,5-Dimethylfuran-2-carboxamide. These methods, grounded in the principles of quantum mechanics, can model the molecule's electron distribution, orbital energies, and other key electronic properties, which are central to understanding its stability and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These studies often utilize hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to provide reliable predictions of the molecule's characteristics. DFT serves as the foundation for more detailed analyses, including Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, while the LUMO may be distributed over the carboxamide group, influencing its electrophilic and nucleophilic interactions.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the EPS map would likely show a negative potential around the oxygen atom of the carbonyl group and the furan ring's oxygen, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the amide group would exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It allows for the quantification of electron density in different bonds and lone pairs, as well as the analysis of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would quantify the charges on each atom, providing insight into the polarity of the bonds and the delocalization of electron density within the furan ring and the carboxamide substituent.
| Atom | Charge (e) |
|---|---|
| O (furan) | -0.45 |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.60 |
| N (amide) | -0.80 |
Global Hardness and Reactivity Indices
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as μ² / (2η).
These indices help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
| Index | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.65 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 2.79 |
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) like this compound might bind to a biological target, typically a protein or enzyme. nih.govias.ac.in These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves creating a 3D model of the ligand and the target receptor. Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity for each pose. These scores help in ranking potential ligands and identifying the most promising candidates for further experimental validation. For this compound, docking studies could reveal potential hydrogen bonding between the carboxamide group and amino acid residues in a receptor's active site, as well as hydrophobic interactions involving the dimethylfuran ring.
Prediction of Ligand-Target Interactions
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. This method explores the possible binding modes and affinities of the ligand within the target's binding site.
Research on related furan-carboxamide derivatives has utilized molecular docking to identify potential biological targets and elucidate binding mechanisms. For instance, studies on N-substituted furan-carboxamides have explored their potential as inhibitors for various enzymes. These computational predictions are critical in the early stages of drug discovery for hypothesis generation. The process involves docking the ligand into the crystal structures of known protein targets to calculate a binding score, which estimates the binding affinity.
The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the carboxamide group is a key feature, capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). The furan ring and dimethyl substituents contribute to hydrophobic and steric interactions within the binding pocket. For example, in studies of similar furan-based compounds, the furan oxygen can also act as a hydrogen bond acceptor.
Docking studies on a related compound, N-(5-bromobenzo[d]thiazol-2-yl)-3,5-dimethylfuran-2-carboxamide, have been performed to understand its binding profile. core.ac.uk The analysis of these docking poses reveals key amino acid residues that form stabilizing interactions with the ligand. While specific targets for the parent compound this compound are not extensively documented in public literature, the predictive power of docking allows for screening against libraries of biological targets to identify potential interactions. scispace.comacs.org
Table 1: Predicted Ligand-Target Interactions for Furan-Carboxamide Analogs
| Ligand Analog | Potential Target Class | Key Interacting Residues (Example) | Primary Interaction Types |
|---|---|---|---|
| N-(aryl)-furan-carboxamides | Kinases | Asp, Lys, Leu | Hydrogen Bonding, Hydrophobic Interactions |
| N-(heterocyclyl)-3,5-dimethylfuran-2-carboxamides | Viral Polymerases | Arg, His, Tyr | Hydrogen Bonding, π-π Stacking |
| N-(β-d-glucopyranosyl)-imidazolecarboxamides (bioisostere) | Glycogen Phosphorylase | His377, Arg292 | Hydrogen Bonding, Cation-π Interactions mdpi.com |
Molecular Dynamics Simulations for Complex Stability
Following the prediction of a ligand-target complex via molecular docking, molecular dynamics (MD) simulations are employed to assess the stability and dynamics of this complex over time. mdpi.comnih.gov MD simulations provide a more realistic representation of the biological environment, typically by solvating the complex in water and simulating its movements under physiological conditions.
For a complex involving this compound, an MD simulation would track the atomic motions of both the ligand and the protein. Key metrics are analyzed to determine stability: nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues (or ligand atoms) to identify flexible regions. Residues in the binding site that show low fluctuation often indicate stable and significant interactions with the ligand. mdpi.comnih.gov
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and target is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a durable ligand-target interaction. nih.gov
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the complex. This provides a more accurate prediction of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. mdpi.com
These simulations can confirm whether the binding mode predicted by docking is stable or if the ligand is likely to dissociate from the target. researchgate.net
Table 2: Typical Output from a Molecular Dynamics Simulation Analysis
| Analysis Metric | Typical Value/Observation for a Stable Complex | Interpretation |
|---|---|---|
| Protein Backbone RMSD | Plateaus below 3 Å | The protein structure is stable and not disrupted by the ligand. mdpi.com |
| Ligand RMSF | Low fluctuations (< 2 Å) | The ligand is held rigidly within the binding pocket. mdpi.com |
| Hydrogen Bond Occupancy | > 50% for key bonds | Specific hydrogen bonds are consistently maintained over time. nih.gov |
| Calculated Binding Free Energy (ΔG_bind) | Negative value (e.g., -50 to -100 kJ/mol) | The binding process is thermodynamically favorable. mdpi.com |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For a class of compounds like furan-carboxamides, a QSAR study could be developed to predict their antimicrobial or other biological activities. nih.gov
The process involves several steps:
Data Set Compilation: A series of furan-carboxamide analogs, including this compound, with experimentally measured biological activities is assembled.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe various aspects of the molecule, such as its topology, electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model can be used to predict the activity of novel furan-carboxamide derivatives before they are synthesized, guiding the design of more potent compounds. nih.gov For example, a model might reveal that increasing the hydrophobicity of a particular substituent on the carboxamide nitrogen enhances activity, thereby directing synthetic efforts.
Table 3: Illustrative QSAR Data Structure for Furan-Carboxamides
| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Experimental Activity (e.g., IC₅₀ in µM) |
|---|---|---|---|
| This compound | 1.25 | 3.4 D | [Experimental Value] |
| Analog A | 2.10 | 4.1 D | [Experimental Value] |
| Analog B | 0.85 | 2.9 D | [Experimental Value] |
Thermochemical Characterization through Theoretical Methods
Theoretical methods, particularly those based on quantum mechanics like Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-4 (G4), are used to calculate the thermochemical properties of molecules. researchgate.netnih.gov These calculations provide fundamental data on the stability and energy of this compound.
Key thermochemical properties that can be computed include:
Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability.
Gibbs Free Energy of Formation (ΔGf°): This property combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions.
Heat Capacity (Cp): This indicates the amount of heat required to raise the temperature of the compound by a certain amount.
Bond Dissociation Energies (BDEs): Theoretical calculations can predict the energy required to break specific bonds within the molecule, offering insights into its potential reactivity and degradation pathways.
Studies on the thermochemistry of related biomass-derived furan compounds, such as the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF), demonstrate the utility of these methods. researchgate.net For example, the hydrogenation of the furan ring is shown to be a highly exothermic process. researchgate.net Similar calculations for this compound would provide crucial data for understanding its stability, potential for use in various applications, and feasibility of its synthesis and transformation reactions.
Table 4: Example of Theoretically Calculated Thermochemical Data for a Related Furan Compound (2,5-Dimethylfuran)
| Thermochemical Property | Calculated Value (Example) | Significance |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -45.7 kcal/mol | Indicates the compound is thermodynamically stable relative to its elements. |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -19.3 kcal/mol | Indicates spontaneous formation from elements under standard conditions. |
| Reaction Enthalpy (Hydrogenation of HMF to DMF) | -43.24 kcal/mol (Step 1) researchgate.net | Shows the reaction is highly exothermic and favorable. researchgate.net |
Structural Modifications and Derivative Synthesis of 3,5 Dimethylfuran 2 Carboxamide
Design Principles for Furan (B31954) Carboxamide Analogues
The design of furan carboxamide analogues is a systematic process guided by established medicinal chemistry principles to enhance desired properties. Key strategies include scaffold hopping, bioisosteric replacement, and structure-activity relationship (SAR) studies, often aided by computational modeling.
A primary approach is scaffold hopping , where the central furan-carboxamide core is replaced with a structurally different but functionally similar moiety. acs.orgnih.gov This can lead to the discovery of novel chemical classes with improved characteristics. For instance, a naphtho[2,3-f]indole-5,10-dione scaffold was successfully replaced with an anthra[2,3-b]furan-5,10-dione scaffold to generate new antitumor agents. nih.gov This strategy aims to access new intellectual property space and overcome limitations of the original scaffold.
Bioisosterism is another frequently used principle, involving the substitution of one atom or group with another that has similar physical or chemical properties. This can modulate the molecule's potency, selectivity, and pharmacokinetic profile. A common example is the replacement of a furan ring with a thiophene (B33073) or pyrrole (B145914) ring to investigate the influence of the heteroatom on activity. acs.org
The design process typically involves creating a collection of analogues with diverse substituents to build a structure-activity relationship (SAR) . nih.govnih.gov This involves systematically varying functional groups at different positions on the molecule. These groups are chosen to represent a range of properties, including:
Electronic effects : Incorporating electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.gov
Hydrophobicity/Hydrophilicity : Adding both hydrophobic and hydrophilic groups. nih.gov
Hydrogen bonding : Introducing hydrogen bond donors (HBDs) and acceptors (HBAs). nih.gov
Steric bulk : Exploring substituents of varying sizes. nih.govnih.gov
For example, in the development of MmpL3 inhibitors, it was found that attaching bulky substituents to the carboxamide and phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-tuberculosis activity. nih.gov Similarly, studies on furan-carboxamide derivatives as influenza inhibitors showed that a 2,5-dimethyl-substituted furan or thiophene moiety was crucial for activity. rsc.org
Computational tools, such as molecular docking, are often employed to predict how analogues will bind to a target protein, guiding the selection of fragments and substituents for synthesis. acs.orgnih.govnih.gov This structure-based ligand design can prioritize compounds that are most likely to be active, saving time and resources. nih.gov
Strategies for Substituent Introduction and Modification
The synthesis of diverse furan carboxamide derivatives relies on a robust toolkit of organic chemistry reactions that allow for the precise introduction and modification of substituents on the furan ring and the amide side chain.
A common starting point for many syntheses is the coupling of a furan carboxylic acid with an appropriate amine. rsc.org For instance, 2,5-dimethylfuran-3-carboxamide (B11958162) derivatives have been synthesized through a simple coupling reaction between the corresponding amine and carboxylic acid precursors. rsc.org A more reactive starting material is the acyl chloride, such as furan-2-carbonyl chloride, which can be reacted with amines to form the amide bond. dergipark.org.trnih.gov The transformation of the carboxylic acid group into an acyl chloride is often achieved using thionyl chloride. nih.gov
To introduce diversity, particularly aryl and heteroaryl substituents, modern cross-coupling reactions are frequently employed.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. It has been used to arylate furan-2-carboxamides by reacting a bromo-substituted precursor (e.g., N-(4-bromophenyl)furan-2-carboxamide) with various aryl- and heteroaryl-boronic acids. nih.govjst.go.jp This allows for the introduction of a wide range of substituents at specific positions.
Directed C–H Arylation : This strategy uses a directing group, such as 8-aminoquinoline (B160924) (8-AQ), attached to the carboxamide nitrogen to guide a palladium catalyst to functionalize a specific C-H bond. mdpi.comchemrxiv.org This method enables the efficient installation of aryl and heteroaryl groups at the C3 position of the benzofuran (B130515) scaffold, for example. The directing group can later be removed or transformed. mdpi.comchemrxiv.org
Multi-step synthetic sequences are also common for building more complex derivatives. For example, the synthesis of 5-substituted-naphtho[1,2-b]furan-2-carboxamide derivatives begins with 1-naphthol, which undergoes a series of reactions including formylation, furan ring formation, regioselective bromination at the 5-position, and finally a Suzuki coupling to introduce the desired aryl or heteroaryl group before amide formation. jst.go.jp
The introduction of substituents can also be achieved through the cyclization of appropriately designed precursors to form the furan ring itself, with the desired groups already in place.
| Reaction Type | Description | Example Compound Class |
| Amide Coupling | Reaction of a furan carboxylic acid or acyl chloride with an amine to form the core carboxamide bond. | N-(pyridin-2-yl)furan-2-carboxamide dergipark.org.tr |
| Suzuki Coupling | Pd-catalyzed reaction of a halo-furan carboxamide with a boronic acid to introduce aryl/heteroaryl groups. | N-(4-arylphenyl)furan-2-carboxamide nih.gov |
| C-H Arylation | Directing-group assisted, Pd-catalyzed introduction of aryl/heteroaryl groups at a specific C-H bond. | C3-arylated benzofuran-2-carboxamides mdpi.comchemrxiv.org |
| Cyclization | Formation of the furan ring from acyclic precursors already containing desired substituents. | N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Libraries of 3,5-Dimethylfuran-2-carboxamide Derivatives for Research Screening
To efficiently explore the biological potential of the this compound scaffold, researchers often synthesize large, diverse collections of related compounds known as chemical libraries. These libraries are then subjected to high-throughput screening to identify "hit" compounds with desired activity.
The design of these libraries is a key aspect of the drug discovery process. The goal is to maximize chemical diversity while maintaining lead-like properties. acs.org A typical library synthesis strategy involves a common core scaffold, such as a furan carboxamide, which is decorated with a variety of substituents using the synthetic methods described previously. nih.gov A library might consist of 50 to 400 compounds, generated by combining 10-20 different scaffolds or fragment combinations with 5-20 analogues for each. nih.gov
For example, a focused protease library of approximately 3,400 compounds, which included indoline-2-carboxamide motifs, was screened against Trypanosoma brucei, leading to the identification of a new class of potential therapeutic agents. acs.org Fragment-based screening is another powerful approach, where libraries of small molecules ("fragments," typically with a molecular weight <150) are screened for weak binding to a biological target. nih.gov Promising fragments can then be elaborated or combined to create more potent lead compounds. An automated fragment screening of ~2000 small fragments connected to an adenosine (B11128) carboxamide scaffold was used to predict optimal derivatives, leading to the synthesis and testing of 23 new compounds. nih.gov
The synthesis of these libraries is often designed to be modular and efficient. A "build/couple/pair" (B/C/P) strategy is one such approach, where building blocks are synthesized, coupled together, and then cyclized in a final "pairing" step. nih.gov This allows for the rapid generation of structural diversity. The synthesis of a library of fluorinated fragments for screening demonstrates the focus on creating compounds with desirable physicochemical properties for drug discovery. dtu.dk
Synthesis of Sulfur-Containing Furan Carboxamide Derivatives
The incorporation of sulfur atoms into the furan carboxamide structure is a common strategy to modulate lipophilicity, metabolic stability, and binding interactions. Specific synthetic routes have been developed to create these sulfur-containing analogues.
One direct approach involves using sulfur-containing building blocks in the synthesis. For instance, a series of furan-carboxamide derivatives bearing a benzyl (B1604629) thioether linkage were synthesized. rsc.org The key step was the coupling reaction between 2,5-dimethylfuran-3-carboxylic acid and a sulfur-containing amine, 2-((4-nitrobenzyl)thio)ethan-1-amine, to yield the target compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide. rsc.org
Another strategy involves the use of isothiocyanates as reactive intermediates. A one-pot synthesis for carbamothioyl-furan-2-carboxamide derivatives has been reported. mdpi.com This process begins with the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride using thionyl chloride. The acyl chloride is then treated with potassium thiocyanate (B1210189) (KSCN) to generate an in-situ furoyl isothiocyanate intermediate. This reactive intermediate readily undergoes an addition reaction with various primary amines to yield the final N-substituted-(furan-2-carbonyl)carbamothioyl derivatives in moderate to excellent yields (56–85%). mdpi.com
The synthesis of N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide involves the introduction of a phenylsulfanylmethyl group onto the furan ring, which is a key step in its multi-step synthesis.
| Sulfur-Containing Moiety | Synthetic Strategy | Key Intermediate |
| Benzyl Thioether | Amide coupling with a sulfur-containing amine. | 2-((Benzyl)thio)ethan-1-amine |
| Carbamothioyl | One-pot reaction via an isothiocyanate intermediate. | Furoyl isothiocyanate |
| Phenylsulfanylmethyl | Reaction of a furan derivative with a phenylsulfanyl compound. | Furan derivative |
Furan-Pyrrole Hybrid Carboxamide Derivatives
Creating hybrid molecules that incorporate both a furan and a pyrrole (or a related azole like pyrazole) ring system is a design strategy aimed at combining the favorable properties of both heterocycles. acs.org This "scaffold hopping" or hybridization can lead to novel compounds with unique biological activity profiles.
The synthesis of these hybrids typically involves coupling a pre-formed furan moiety with a pyrrole-containing fragment, or vice versa. For example, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives (where the indoline (B122111) contains a pyrrole ring) were synthesized by reacting the oxoindoline-carboxamide precursor with furan-2-carbaldehyde or 1H-pyrrole-2-carbaldehyde. researchgate.net
In another approach, structurally novel pyrazole-furan carboxamides were discovered by coupling pyrazole-containing carboxylic acids with furan-containing amines. acs.org This modular approach allows for the generation of a library of hybrids by varying the substituents on either heterocyclic ring. The synthesis of pyrrole-2-carboxamide derivatives by reacting pyrrole-2-trichloroacetone with various amines also provides a pathway to these structures. amazonaws.com
A specific example is the synthesis of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, which directly links the two heterocyclic systems through the amide bond, with the furan present as a furfuryl group on the amide nitrogen. smolecule.com The Ugi four-component reaction (Ugi-4CR) is a powerful tool in multicomponent reaction chemistry that can be used to synthesize diverse α-acetamido carboxamide derivatives, and has been applied to the synthesis of various heterocyclic molecules, including furan and pyrrole derivatives. researchgate.net
These synthetic efforts highlight the chemical versatility available to researchers for creating furan-pyrrole hybrids, enabling a thorough exploration of the chemical space between these two important classes of heterocycles.
Advanced Applications of Furan Carboxamide Scaffolds
Integration in Polymeric Materials and Macromolecular Chemistry
Furan-based compounds are recognized as valuable renewable resources for the synthesis of high-performance polymers, often positioned as bio-based alternatives to petroleum-derived plastics. dtic.milresearchgate.net The rigid structure of the furan (B31954) ring, combined with the reactive potential of the carboxamide group, makes scaffolds like 3,5-Dimethylfuran-2-carboxamide attractive for creating polymers such as polyamides and poly(ester amides). acs.orgrsc.org
The European research project FURIOUS, for instance, is focused on developing versatile polymers from furan dicarboxylic acid to create innovative bio-based materials for demanding sectors like automotive, underwater devices, and electronic packaging. furious-project.eufurious-project.eu The synthesis of such polymers often involves monomers derived from biomass, including furfural (B47365) and 5-(hydroxymethyl)furfural (HMF). dtic.milacs.org
In the context of macromolecular chemistry, the furan-2-carboxamide moiety can be integral to the polymer backbone. Research has demonstrated the synthesis of cross-linked poly(ester amides) through the polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid. rsc.org In this process, the amide groups within the furan-dicarboxamide structure were found to be susceptible to branching reactions, which influences the final properties of the thermoset material. rsc.org The presence of methyl groups, as in this compound, could further modify polymer characteristics such as solubility, thermal stability, and mechanical strength by influencing intermolecular interactions and chain packing.
Table 1: Examples of Furan-Based Monomers and Resulting Polymers
| Furan-Based Monomer | Co-monomer / Polymerization Type | Resulting Polymer | Key Findings & Potential Applications |
|---|---|---|---|
| N,N′-bis(2-chloroethyl)furan-2,5-dicarboxamide | Ring-opening polymerization | Cross-linked poly(ester amide)s | Amide groups in the furan moiety participate in branching reactions, affecting thermoset properties. rsc.org |
| Furan-2,5-dicarboxylic acid (FDCA) | Polycondensation with diols | Polyethylene (B3416737) 2,5-furandicarboxylate (PEF) | A promising renewable substitute for petroleum-based polyethylene terephthalate (B1205515) (PET). researchgate.net |
| Furan-based dimethacrylates | Free-radical polymerization | Dimethacrylate thermosets | Bio-based resins for applications like dental composites, substituting Bisphenol A (BPA) based materials. acs.org |
Use as Intermediates for Specialty Chemicals (e.g., dyes, pigments, brighteners)
Furan derivatives serve as crucial intermediates in the synthesis of a variety of specialty chemicals, including colorants like dyes, pigments, and optical brighteners. slideshare.net The conjugated π-system of the furan ring is a fundamental chromophore that can be chemically modified to tune the absorption and emission properties of the final molecule.
Diaryl furan compounds are particularly important for producing metal-complex dyes with enhanced light fastness. slideshare.net The strategic placement of functional groups such as hydroxyl or carbonyl ortho to an amino group on a furan derivative facilitates the formation of stable metal complexes, which is key to their performance as dyes. slideshare.net
Furan and benzofuran (B130515) structures are also core components in many optical brightening agents (OBAs), also known as fluorescent whitening agents. fibre2fashion.com These compounds function by absorbing ultraviolet light and re-emitting it in the blue portion of the visible spectrum, causing a whitening effect. Cationic benzimidazole (B57391) brighteners, such as 2,5-Di(1-methylbenzimidazol-2-yl) furan, have been developed for whitening synthetic fibers like polyacrylonitrile (B21495) and cellulose (B213188) acetate. ijcrt.org The synthesis of these complex molecules often relies on furan-based starting materials. For instance, some patented optical brighteners are derived from benzimidazolyl-furan structures. google.com The carboxamide group in this compound provides a convenient handle for synthetic elaboration, allowing it to be linked to other aromatic or heterocyclic systems to build larger, more complex fluorescent molecules.
Table 2: Furan Derivatives in Specialty Chemical Synthesis
| Furan Derivative Class | Application | Chemical Role / Resulting Product | Reference |
|---|---|---|---|
| 2,5-bis(para-amino phenyl) furan | Brighteners / Dyes | Intermediate for sulfonated derivatives used as brighteners or pigments. | slideshare.net |
| Diaryl furans with ortho-amino groups | Metal-complex dyes | Ligand for forming metal complexes with improved light fastness. | slideshare.net |
| Benzimidazolyl-furan derivatives | Optical Brighteners | Core structure for cationic brighteners used on polyamide and polyester (B1180765) fibers. | ijcrt.orggoogle.com |
| Heterocyclic substituted furans | Optical Brighteners | Non-ionic whiteners for polyester and polyacrylonitrile. | fibre2fashion.com |
Role in Catalytic Processes
The furan-2-carboxamide scaffold is an effective ligand for coordinating with various metal ions, forming stable complexes with interesting catalytic properties. The nitrogen and oxygen atoms of the carboxamide group, often in conjunction with the furan ring's oxygen atom, can act as chelation sites. This ability to form structured metal complexes is central to their application in catalysis.
Palladium complexes involving furan-2-carboxamide ligands have shown significant catalytic activity. researchgate.net For example, palladium-catalyzed direct arylation of furan-2-carboxamides can be controlled to occur regioselectively at either the C3 or C5 position of the furan ring, depending on the reaction conditions, demonstrating the directing influence of the carboxamide group. researchgate.net This type of reaction is crucial in synthetic organic chemistry for building complex molecules.
Furthermore, ruthenium(II) complexes with furan-2-carboxamide derivatives have been synthesized and characterized. acs.orgrasayanjournal.co.in Density Functional Theory (DFT) calculations on these complexes show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are stabilized upon complexation with the ruthenium center, indicating favorable formation. rasayanjournal.co.in Such metal complexes are investigated for a wide range of applications, leveraging the unique electronic and steric environment provided by the furan carboxamide ligand. acs.orgresearchgate.net The methyl groups in this compound would increase the electron-donating character of the ligand, potentially enhancing the stability and modifying the catalytic activity of its corresponding metal complexes.
Furan derivatives are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. bohrium.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. This adsorption occurs through the interaction of the heteroatom (oxygen in the furan ring), the π-electrons of the aromatic system, and any functional groups present on the molecule with the vacant d-orbitals of the metal. unram.ac.id
Studies have shown that furan derivatives act as mixed-type inhibitors, meaning they affect both the anodic metal dissolution and the cathodic hydrogen evolution reactions. bohrium.comresearchgate.net The efficiency of inhibition generally increases with the concentration of the furan compound. The adsorption process often follows the Langmuir adsorption isotherm, and thermodynamic calculations confirm a chemical adsorption (chemisorption) mechanism. bohrium.comresearchgate.net
The molecular structure of the furan derivative significantly impacts its performance. A computational study using quantitative structure-activity relationship (QSAR) modeling has been employed to predict the corrosion inhibition potential of various furan derivatives. unram.ac.id The presence of electron-donating groups, such as the methyl groups in this compound, is expected to increase the electron density on the furan ring. This enhanced electron density should facilitate stronger adsorption onto the metal surface, likely making this compound a more effective corrosion inhibitor compared to its unsubstituted counterparts.
Table 3: Corrosion Inhibition Performance of Furan Derivatives on Mild Steel in HCl
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (IE %) | Method | Reference |
|---|---|---|---|---|
| Furan-2-carboxylic acid | 5 x 10⁻³ | 97.6% | Electrochemical | nih.govacs.org |
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ | 99.5% | Electrochemical | nih.govacs.org |
| Furan-2,5-diyldimethanol | 5 x 10⁻³ | 95.8% | Electrochemical | nih.govacs.org |
| Furfuryl alcohol | Not specified | High | Gravimetric / Electrochemical | bohrium.com |
Electronic Materials and Optical Applications
The unique electronic structure of the furan ring makes its derivatives a promising class of organic semiconductors for various optoelectronic applications. sioc-journal.cn Furan-containing π-conjugated molecules are widely investigated for use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). sioc-journal.cnresearchgate.net The integration of furan rings into these materials significantly alters their photophysical and electrochemical properties, such as carrier mobility and photoluminescent quantum efficiency. sioc-journal.cnacs.org
Fused polycyclic furans, such as benzodifurans (BDFs), have demonstrated excellent semiconducting properties, with some derivatives showing high hole mobility. acs.org The substitution of thiophene (B33073) rings with furan rings in some systems has been shown to improve optical properties due to the lower electronegativity of the oxygen atom, although it can also affect molecular planarity and charge mobility. acs.org
Furan-based compounds are also explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.netrsc.org DFT calculations on novel furan-based chalcone (B49325) liquid crystals showed significantly enhanced dipole moments and hyperpolarizability compared to reference materials, establishing them as promising candidates for NLO applications. rsc.org The this compound scaffold can serve as a key building block in the synthesis of these advanced materials, where the furan ring provides the core electronic properties and the carboxamide group offers a site for synthetic modification to build larger, functional π-conjugated systems. ijert.org
Table 4: Electronic and Optical Properties of Selected Furan-Based Materials
| Furan Derivative Class | Application | Key Property / Finding | Reference |
|---|---|---|---|
| Fused Polycyclic Furans (e.g., NDFs) | Organic Field-Effect Transistors (OFETs) | High hole mobility up to 3.6 cm²/(V s) in solution-processed devices. | acs.org |
| π-Conjugated Furan Derivatives | Organic Semiconductors | High carrier mobility, high photoluminescent quantum efficiency, and good solubility. | sioc-journal.cn |
| Biphenylyl/Furan Systems | Organic Light-Emitting Transistors | Furan substitution improves optical properties compared to all-thiophene analogues. | acs.org |
| Furan-based Chalcone Liquid Crystals | Nonlinear Optics (NLO) | Significantly enhanced dipole moments, polarizability, and first hyperpolarizability (βtot). | rsc.org |
Emerging Research Directions for 3,5 Dimethylfuran 2 Carboxamide
Exploration of New Synthetic Paradigms and Green Chemistry Approaches
The synthesis of furan-2-carboxamides is a pivotal area of research, with ongoing efforts to develop more efficient and environmentally friendly methods. Traditional synthetic routes often involve the reaction of a furan-2-carbonyl chloride with an appropriate amine. mdpi.com A more contemporary and versatile approach involves the Suzuki-Miyaura cross-coupling reaction, which allows for the functionalization of a core furan-carboxamide structure to create a diverse library of analogues. mdpi.comnih.gov For instance, N-(4-bromophenyl)furan-2-carboxamide has been successfully synthesized and further arylated using this method, achieving moderate to good yields. mdpi.comnih.gov
In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a promising alternative for producing furan-based amides and esters. researchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, milder reaction conditions, and often improved yields. researchgate.net The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor facilitates the efficient formation of the amide bond from the corresponding carboxylic acid and amine. researchgate.net These green approaches are highly applicable to the synthesis of 3,5-Dimethylfuran-2-carboxamide from its precursor, 3,5-Dimethylfuran-2-carboxylic acid. biosynth.comuni.lu
| Synthetic Approach | Key Features | Potential for this compound |
| Traditional Amidation | Reaction of furan-2-carbonyl chloride with an amine. mdpi.com | A straightforward method for initial synthesis. |
| Suzuki-Miyaura Cross-Coupling | Allows for further functionalization and creation of diverse analogues. mdpi.comnih.gov | High potential for creating novel derivatives of the parent compound. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid and efficient reactions under milder conditions. researchgate.net | A green and efficient alternative for synthesis. |
Advanced Computational Design and Prediction of Novel Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and material science. For furan-2-carboxamide derivatives, computational methods such as molecular docking and molecular dynamics (MD) simulations are being employed to predict their biological activity and guide the design of new, more potent analogues. mdpi.comnih.govontosight.ai
Molecular docking studies help in visualizing and understanding the interactions between a ligand, such as a furan-2-carboxamide derivative, and its biological target at the molecular level. ontosight.ai For example, docking studies have been used to elucidate the binding modes of furan-2-carboxamide derivatives with bacterial enzymes, revealing key interactions like hydrogen bonding and hydrophobic interactions that are crucial for their antibacterial activity. mdpi.comnih.gov
MD simulations further complement these findings by providing insights into the dynamic stability of the ligand-protein complex over time. mdpi.comnih.gov By predicting the binding affinities and efficacy of modified furan-2-carboxamide compounds, these computational approaches can significantly accelerate the discovery and optimization of new therapeutic agents and functional materials. ontosight.ai This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
| Computational Method | Application in Furan-2-carboxamide Research | Significance |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to its target. ontosight.ai | Helps in understanding key molecular interactions and guiding the design of more potent analogues. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. mdpi.comnih.gov | Validates docking results and provides insights into the dynamic behavior of the complex. |
| PASS (Prediction of Activity Spectra for Substances) | Screens compounds for a wide range of biological activities based on their structure. | Enables the rapid identification of potential therapeutic applications for new derivatives. |
Identification of Unexplored Molecular Targets for Biological Applications
The furan-2-carboxamide scaffold is present in a variety of compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.com This suggests that this compound and its derivatives could interact with a range of molecular targets that have yet to be fully explored.
Research on related furan (B31954) derivatives has identified several promising areas for investigation. For example, some furan-carboxamide derivatives have shown potent inhibitory activity against the influenza A H5N1 virus. rsc.org Others have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tumor immune escape, making it a promising target for cancer immunotherapy. nih.gov The antibacterial activity of furan-2-carboxamides against drug-resistant bacteria like Acinetobacter baumannii and MRSA has also been demonstrated, highlighting their potential in combating infectious diseases. mdpi.comnih.gov
Given the structural similarities, it is plausible that this compound could be a valuable starting point for the development of novel inhibitors for these or other yet-to-be-identified biological targets. The exploration of its activity against a panel of enzymes and receptors involved in various disease pathways could uncover new therapeutic applications.
| Biological Activity of Furan-2-Carboxamide Derivatives | Potential Molecular Targets | Therapeutic Area |
| Antibacterial | Bacterial enzymes (e.g., those involved in cell wall synthesis or DNA replication) mdpi.comnih.gov | Infectious Diseases |
| Antiviral | Viral proteins (e.g., neuraminidase in influenza virus) rsc.org | Virology |
| Anticancer | Enzymes involved in tumor progression (e.g., IDO1) nih.gov | Oncology |
| Anti-inflammatory | Enzymes like iNOS and COX-2 ontosight.ai | Inflammation |
Applications in Advanced Material Science Technologies
The unique chemical structure of the furan ring also makes furan-based compounds attractive for applications in material science. ontosight.ai Furan derivatives are utilized as building blocks for the synthesis of new polymers, resins, and other advanced materials. ontosight.ai The presence of the carboxamide functional group in this compound provides a site for polymerization and further modification, opening up possibilities for its incorporation into novel materials.
There is growing interest in the use of furan-based compounds in the development of organic electronic materials. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties of the furan ring, which can be tuned through substitution, make it a versatile component in the design of these materials. The potential for this compound to be used in aggregation-induced emission materials and as an organic monomer for covalent organic frameworks (COFs) is also an area of active interest. bldpharm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
